REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH:15]1([NH2:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.C(N(CC)CC)C>C(#N)C>[CH:15]1([NH:21][C:2]2[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=2[N+:12]([O-:14])=[O:13])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1
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Name
|
|
Quantity
|
5.49 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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75 mL
|
Type
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solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated almost to dryness
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Type
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ADDITION
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Details
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The residue was diluted in ethyl acetate
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Type
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WASH
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Details
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washed with 1N hydrochloric acid (1×) and saturated NaHCO3 (1×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
The residue was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.34 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |